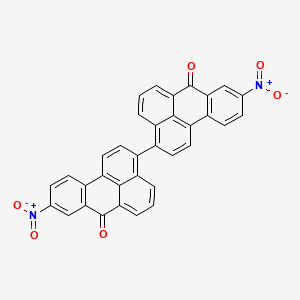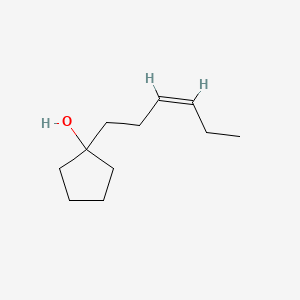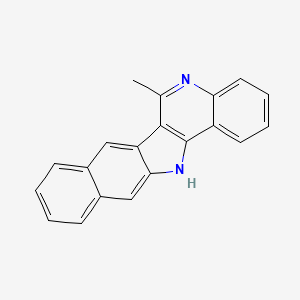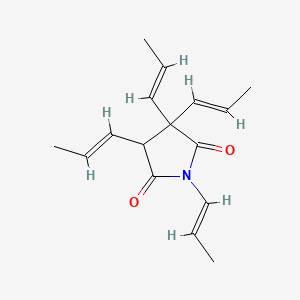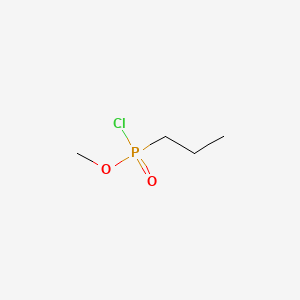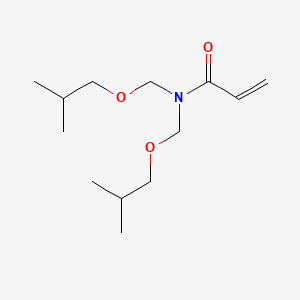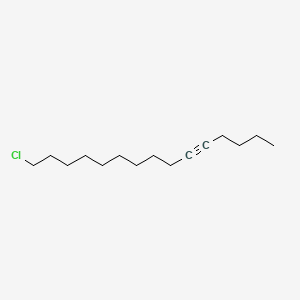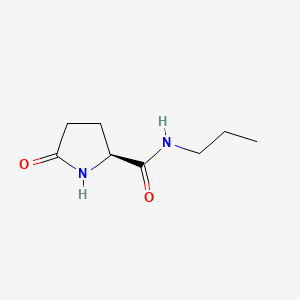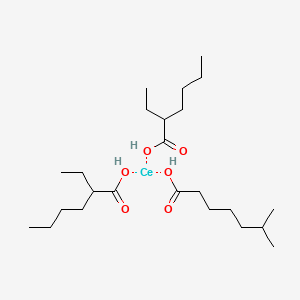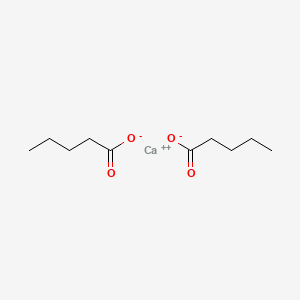
7-Hexadecyne, 16,16-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexadecyne, 16,16-dimethoxy-: is an organic compound with the molecular formula C18H34O2 . It is characterized by the presence of a triple bond between the seventh and eighth carbon atoms in a sixteen-carbon chain, with two methoxy groups attached to the sixteenth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Hexadecyne, 16,16-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles such as sodium methoxide or potassium hydroxide are used.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Hexadecyne, 16,16-dimethoxy- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of alkyne-containing molecules with biological systems. Its methoxy groups provide stability and solubility, facilitating its use in biological assays .
Medicine: In medicine, derivatives of 7-Hexadecyne, 16,16-dimethoxy- are explored for their potential therapeutic properties. The compound’s ability to undergo various chemical modifications makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 7-Hexadecyne, 16,16-dimethoxy- involves its interaction with molecular targets through its alkyne and methoxy functional groups. The alkyne group can participate in cycloaddition reactions, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
7-Hexadecyne: Lacks the methoxy groups, making it less soluble and less reactive in certain chemical reactions.
16,16-Dimethoxyhexadecane: Lacks the triple bond, reducing its reactivity and potential for cycloaddition reactions.
Uniqueness: 7-Hexadecyne, 16,16-dimethoxy- is unique due to the presence of both the alkyne and methoxy functional groups. This combination provides a balance of reactivity and stability, making it versatile for various applications in research and industry .
Properties
CAS No. |
71487-15-5 |
|---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
16,16-dimethoxyhexadec-7-yne |
InChI |
InChI=1S/C18H34O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19-2)20-3/h18H,4-8,11-17H2,1-3H3 |
InChI Key |
FKCMNLGIGILRHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


